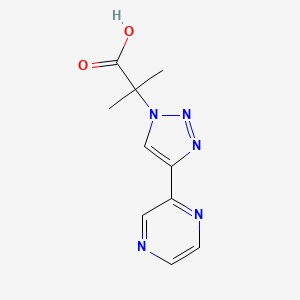
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate is a complex organic compound characterized by its unique structural components. This compound, belonging to the thiadiazole class, is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a phenylamino group and the thiadiazole moiety in its structure endows it with distinct chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps. The process starts with the preparation of key intermediates, followed by their sequential reaction to form the final compound. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity. Key reagents often include ethyl chloroformate, piperidine, and thiadiazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the pharmacophore.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to derivatives with varied biological activities.
Common Reagents and Conditions
Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated reagents for substitution. The conditions, such as solvent choice and reaction temperature, are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate has a broad range of applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules, it is valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Its biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers with specific properties, or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thiadiazole groups are crucial for binding to these targets, influencing biological pathways. This binding can lead to inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes, ultimately resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate can be compared with other thiadiazole derivatives, such as:
1-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Amino-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Chloro-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
Highlighting Uniqueness
Compared to these compounds, this compound stands out due to the presence of the phenylamino group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s binding affinity, specificity, and overall biological activity, making it a distinct and valuable molecule for research and application.
By piecing together its unique synthesis, chemical reactivity, applications, and mechanism of action, this compound emerges as a fascinating subject for further exploration in various scientific domains.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(5-anilino-1,3,4-thiadiazol-2-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-17(24)13-8-10-22(11-9-13)16(23)12-15-20-21-18(26-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCPLSNJYGHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(dimethylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2888390.png)
![[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2888391.png)
![2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE](/img/structure/B2888393.png)






![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)


![3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2888411.png)
